

Technical Guide: Fmoc-Ala(beta-cyclobutyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-ala(beta-cyclobutyl)-oh*

Cat. No.: *B1356023*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Ala(beta-cyclobutyl)-OH**, a non-canonical amino acid derivative crucial for advanced peptide synthesis. Its unique cyclobutyl side chain offers significant advantages in drug discovery and development by introducing conformational constraints and enhancing the stability of synthetic peptides.

Core Compound Data

Fmoc-Ala(beta-cyclobutyl)-OH is a key building block used in Solid-Phase Peptide Synthesis (SPPS).^{[1][2]} The cyclobutyl moiety provides structural rigidity, which can influence the peptide's secondary structure and improve its pharmacological properties, such as binding affinity and resistance to enzymatic degradation.^[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α -amino group, fundamental to the most widely used SPPS strategies.^[4]

It is important to note that this compound exists as two stereoisomers, the L-form and the D-form, which have distinct CAS numbers. The L-form is generally referred to as Fmoc-L-Ala(beta-cyclobutyl)-OH or Fmoc-L-cyclobutylalanine.

Physicochemical Properties

A summary of the key quantitative data for the L-form of the compound is presented below.

Property	Value	References
CAS Number	478183-62-9 (L-form) 478183-63-0 (D-form)	[5] [6] [7]
Molecular Formula	C ₂₂ H ₂₃ NO ₄	[5]
Molecular Weight	365.42 g/mol	[5]
Appearance	White to off-white solid	[8]
Purity	≥97% (by HPLC)	[8]
Predicted pKa	3.93 ± 0.10	[9]
Predicted Boiling Point	592.2 ± 33.0 °C	[9]
Predicted Density	1.261 ± 0.06 g/cm ³	[9]
Storage Temperature	0°C	[9]

Applications in Research and Drug Development

The primary application of **Fmoc-Ala(beta-cyclobutyl)-OH** is as a building block in the synthesis of peptides and peptidomimetics.[\[1\]](#) Its incorporation can lead to:

- Enhanced Stability: The cyclobutyl group can protect the peptide backbone from proteolytic cleavage, increasing its *in vivo* half-life.[\[1\]](#)
- Conformational Rigidity: By limiting the flexibility of the peptide chain, this amino acid helps in designing peptides that adopt specific secondary structures, which can lead to higher binding affinity and selectivity for biological targets.[\[3\]](#)
- Novel Therapeutics: It is used in the development of new peptide-based drugs targeting a range of biological pathways.[\[2\]](#) Its unique structure allows for the exploration of novel chemical space in drug design.[\[3\]](#)
- Protein Engineering: Researchers use this compound to modify protein structures to investigate functionality and improve stability.[\[1\]](#)

Experimental Protocols

While a specific protocol for the synthesis of **Fmoc-Ala(beta-cyclobutyl)-OH** is not readily available in public literature, a generalized and representative protocol for its use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is provided below. This protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support resin.

Representative Protocol: Incorporation of **Fmoc-Ala(beta-cyclobutyl)-OH** via SPPS

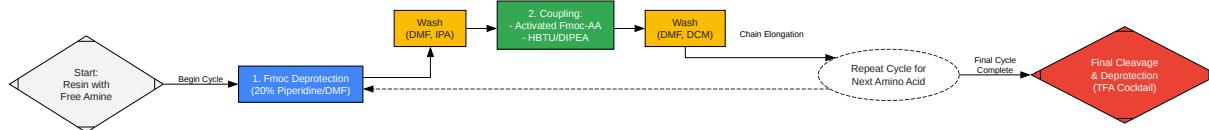
Objective: To couple **Fmoc-Ala(beta-cyclobutyl)-OH** to a resin-bound peptide chain.

Materials:

- Peptide synthesis resin (e.g., Rink Amide or 2-chlorotriyl resin) with a free N-terminal amine.
- **Fmoc-Ala(beta-cyclobutyl)-OH**.
- Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
- Coupling Reagents:
 - Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
 - Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
- Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
- Inert gas (Nitrogen or Argon).

Methodology:

- Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a suitable reaction vessel.[\[10\]](#)
- Fmoc Deprotection:


- Drain the DMF from the swollen resin.
- Add the deprotection solution (20% piperidine in DMF) to the resin.[\[4\]](#)
- Agitate the mixture using an inert gas stream or mechanical shaking for 5-10 minutes.[\[4\]](#)
[\[10\]](#)
- Drain the solution and repeat the deprotection step once more.
- Wash the resin thoroughly with DMF (5-6 times) followed by IPA (2-3 times) and finally DMF (2-3 times) to remove all traces of piperidine.[\[4\]](#)

- Amino Acid Activation:
 - In a separate vial, dissolve **Fmoc-Ala(beta-cyclobutyl)-OH** (typically 3-4 equivalents relative to the resin loading) and an equimolar amount of the activator (e.g., HBTU) in DMF.[\[4\]](#)
 - Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution.[\[4\]](#)
 - Allow the mixture to pre-activate for 3-8 minutes.[\[4\]](#)
- Coupling:
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[\[11\]](#)
- Washing:
 - Drain the coupling solution from the resin.
 - Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.
- Cycle Repetition: The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target peptide sequence.

Note: The completion of coupling and deprotection steps can be monitored using colorimetric tests such as the Kaiser test. After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).^{[4][11]}

Logical Workflow Visualization

The following diagram illustrates the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is the primary application for **Fmoc-Ala(beta-cyclobutyl)-OH**.

[Click to download full resolution via product page](#)

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]

- 5. scbt.com [scbt.com]
- 6. FMOC-ALA(BETA-CYCLOBUTYL)-OH CAS#: 478183-62-9 [amp.chemicalbook.com]
- 7. CAS NO. 478183-62-9 | FMOC-ALA(BETA-CYCLOBUTYL)-OH | C22H23NO4 [localpharmacguide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. FMOC-ALA(BETA-CYCLOBUTYL)-OH | 478183-62-9 [amp.chemicalbook.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- To cite this document: BenchChem. [Technical Guide: Fmoc-Ala(beta-cyclobutyl)-OH in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356023#fmoc-ala-beta-cyclobutyl-oh-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com